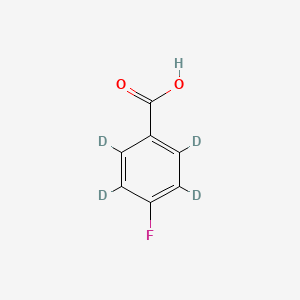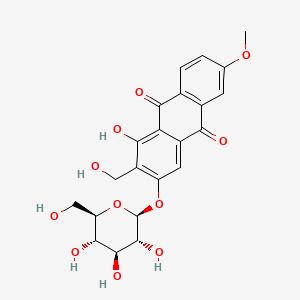
CypD-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CypD-IN-3 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown high affinity for CypD with an IC50 value of 0.01 μM . Cyclophilin D plays a crucial role in regulating the mitochondrial permeability transition pore, which is involved in various pathological conditions such as oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CypD-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s affinity and selectivity for CypD.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using NMR, MS, and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, automation of synthesis, and large-scale purification techniques.
化学反応の分析
Types of Reactions
CypD-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance or modify the compound’s activity.
科学的研究の応用
CypD-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various chemical processes.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate cellular processes.
作用機序
CypD-IN-3 exerts its effects by inhibiting cyclophilin D, which regulates the mitochondrial permeability transition pore. This inhibition prevents the opening of the pore, thereby protecting cells from mitochondrial dysfunction and cell death . The molecular targets and pathways involved include interactions with the F1F0-ATP synthase, phosphate carrier, and adenine nucleotide translocator .
類似化合物との比較
Similar Compounds
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Debio 025: Another cyclophilin inhibitor with potential therapeutic applications.
Sanglifehrin A: A natural product with cyclophilin inhibitory activity.
Uniqueness of CypD-IN-3
This compound is unique due to its high selectivity and potency for cyclophilin D, with an IC50 value of 0.01 μM . Unlike other cyclophilin inhibitors, this compound is specifically designed to target mitochondrial dysfunction without significant off-target effects, making it a promising candidate for therapeutic development.
特性
分子式 |
C53H61N7O11 |
|---|---|
分子量 |
972.1 g/mol |
IUPAC名 |
2-[[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C53H61N7O11/c54-23-27-71-28-25-56-48(64)43-21-24-55-45(61)19-20-47(63)60-26-6-22-53(34-60,32-37-7-2-1-3-8-37)52(70)59-44(49(65)57-33-41-10-5-4-9-40(41)31-46(62)58-43)30-36-13-17-39(18-14-36)38-15-11-35(12-16-38)29-42(50(66)67)51(68)69/h1-5,7-20,42-44H,6,21-34,54H2,(H,55,61)(H,56,64)(H,57,65)(H,58,62)(H,59,70)(H,66,67)(H,68,69)/b20-19+/t43-,44-,53-/m0/s1 |
InChIキー |
ZHNYUSCORILKFS-FCZRSVTRSA-N |
異性体SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
正規SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
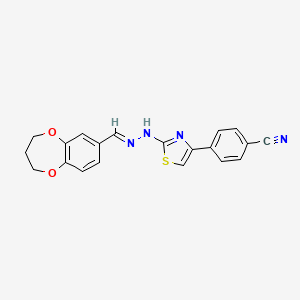

![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
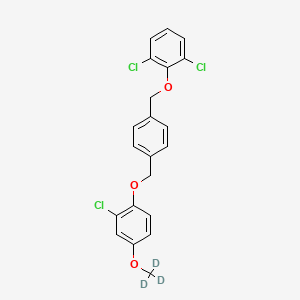
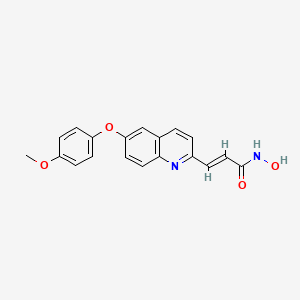
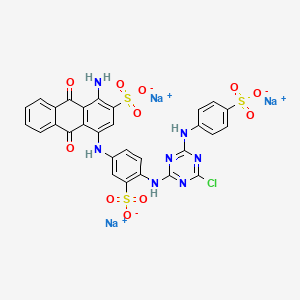
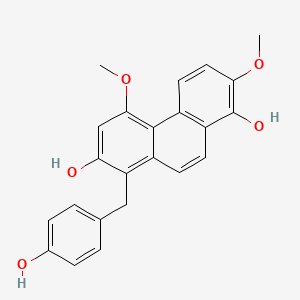
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
